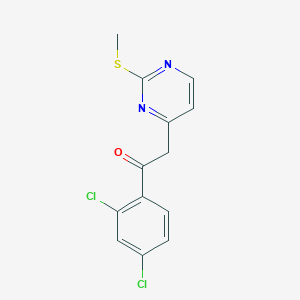
1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone
描述
1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a dichlorophenyl group and a methylsulfanyl-substituted pyrimidine ring
属性
CAS 编号 |
646528-13-4 |
|---|---|
分子式 |
C13H10Cl2N2OS |
分子量 |
313.2 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-19-13-16-5-4-9(17-13)7-12(18)10-3-2-8(14)6-11(10)15/h2-6H,7H2,1H3 |
InChI 键 |
BFYJSZWPMWHXNF-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=CC(=N1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the 2,4-dichlorophenyl ketone intermediate.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with methylthiol in the presence of a base to form 2-(methylsulfanyl)pyrimidine.
Coupling Reaction: The final step involves the coupling of the 2,4-dichlorophenyl ketone intermediate with the 2-(methylsulfanyl)pyrimidine intermediate under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and pyrimidine moieties contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
相似化合物的比较
1-(2,4-Dichlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethanol: The reduced form of the target compound.
1-(2,4-Dichlorophenyl)-2-[2-(methylsulfonyl)pyrimidin-4-yl]ethan-1-one: The oxidized form of the target compound.
Uniqueness: 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


